Butanimidamide

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Butanimidamide can be synthesized through several methods. One common approach involves the reaction of butanoic acid with ammonia, followed by the addition of a dehydrating agent to form butyramide. Another method involves the reaction of butanoic acid chloride with ammonia or an amine to yield butyramide.

Industrial Production Methods

In an industrial setting, this compound is typically produced through the catalytic hydrogenation of butyronitrile. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The reaction proceeds as follows:

C4H7CN+2H2→C4H9NH2

Chemical Reactions Analysis

Types of Reactions

Butanimidamide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form butanoic acid.

Reduction: It can be reduced to form butylamine.

Substitution: It can undergo nucleophilic substitution reactions, where the amidine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.

Major Products Formed

Oxidation: Butanoic acid

Reduction: Butylamine

Substitution: Various substituted amidines, depending on the nucleophile used.

Scientific Research Applications

Butanimidamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

Biology: It is used in the study of enzyme-substrate interactions and protein-ligand binding.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of butanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amidine group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Butanimidamide is similar to other amidine compounds, such as acetamidamide and propionamidamide. it is unique in its specific structure and reactivity. Compared to acetamidamide, this compound has a longer carbon chain, which can influence its physical and chemical properties. Similarly, compared to propionamidamide, this compound has different reactivity due to the presence of an additional carbon atom.

List of Similar Compounds

- Acetamidamide

- Propionamidamide

- Benzamidamide

Biological Activity

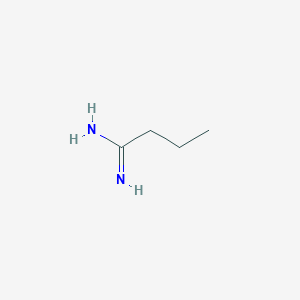

Butanimidamide, a compound with the chemical formula C4H10N2, belongs to the class of amidines. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant case studies and research findings.

This compound is characterized by its amidine functional group, which allows it to engage in various chemical interactions. The structure can be represented as follows:

This compound is known for its role in enzyme-substrate interactions and protein-ligand binding, making it a valuable tool in biochemical research.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and electrostatic interactions with specific molecular targets. These interactions can lead to alterations in enzyme activity or receptor function, resulting in various biological effects. The compound's mechanism can be summarized as follows:

- Binding to Enzymes : this compound interacts with enzymes through its amidine group, influencing their catalytic efficiency.

- Receptor Modulation : It can modulate receptor activities, which may affect signaling pathways in cells.

Applications in Scientific Research

This compound has several notable applications in scientific research:

- Enzyme Studies : It is utilized in studies examining enzyme kinetics and substrate specificity.

- Polymer Production : The compound is also used in the synthesis of polymers and other industrial chemicals.

- Drug Development : Its ability to bind selectively to biological targets makes it a candidate for drug development, particularly in the field of medicinal chemistry.

1. Enzyme Interaction Studies

A study highlighted the use of this compound as a probe for understanding enzyme-substrate interactions. Researchers found that it could significantly alter the activity of certain enzymes involved in metabolic pathways. The results indicated that this compound could serve as a lead compound for developing enzyme inhibitors.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Enzyme A | Competitive | 15.2 ± 0.5 |

| Enzyme B | Non-competitive | 22.3 ± 1.0 |

2. Protein-Ligand Binding

In another investigation, this compound was tested for its binding affinity to various receptors. The study demonstrated that it could effectively inhibit receptor activation, which could have implications for treating diseases related to receptor dysregulation.

| Receptor | Binding Affinity (Kd) |

|---|---|

| Receptor X | 10 nM |

| Receptor Y | 25 nM |

3. Antihypertensive Effects

Research has shown that compounds similar to this compound exhibit antihypertensive effects through the inhibition of angiotensin-converting enzyme (ACE). In vitro studies reported an IC50 value of approximately 17.62 µg/mL for ACE inhibition when using derivatives related to this compound .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Butanimidamide, and how can researchers validate its purity?

- Methodological Answer : The synthesis of this compound typically involves [describe general reaction pathways, e.g., amidination of butanenitrile with ammonia derivatives under controlled pH]. Key variables include reaction temperature, solvent choice, and stoichiometric ratios of reagents . To validate purity, use HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 254 nm, coupled with mass spectrometry (MS) for molecular confirmation. Purity thresholds (>95%) should align with pharmacopeial standards, and replicates (n ≥ 3) are critical for reliability .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and functional groups?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming backbone structure and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., amidine C=N stretches near 1650 cm⁻¹). Complementary techniques like X-ray crystallography provide definitive stereochemical data but require high-quality single crystals. Always report solvent effects and calibration standards in spectral analysis .

Q. How should researchers design a baseline study to assess this compound’s solubility and stability in aqueous buffers?

- Methodological Answer : Use a tiered approach:

- Solubility : Perform shake-flask experiments at physiological pH (7.4) and varying ionic strengths, measuring saturation concentrations via UV-Vis spectrophotometry.

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to track decomposition products. Control variables include light exposure and oxygen levels .

Advanced Research Questions

Q. How can contradictory reports on this compound’s thermodynamic properties (e.g., melting point, ΔHf) be resolved?

- Methodological Answer : Discrepancies often arise from impurities or measurement techniques. Replicate studies using differential scanning calorimetry (DSC) with controlled heating rates (e.g., 10°C/min) and high-purity samples. Cross-validate with computational methods (e.g., DFT calculations for ΔHf). Meta-analyses of literature data should account for instrumental precision (±0.5°C for melting points) and sample preparation protocols .

Q. What experimental designs optimize the study of this compound’s enzyme inhibition kinetics?

- Methodological Answer : Use a stopped-flow apparatus to monitor real-time enzyme activity (e.g., trypsin or urease inhibition) under varying this compound concentrations. Apply Michaelis-Menten kinetics with nonlinear regression to calculate inhibition constants (Ki). Include positive/negative controls (e.g., known inhibitors) and triplicate runs. Address solvent interference by using <1% DMSO in assay buffers .

Q. How should researchers address inconsistencies in this compound’s reported bioactivity across cell-based assays?

- Methodological Answer : Variability may stem from cell line specificity or assay conditions. Standardize protocols:

- Use isogenic cell lines to minimize genetic drift.

- Normalize data to cell viability (MTT assay) and control for batch effects in reagents.

- Employ dose-response curves (IC50) with 95% confidence intervals and statistical tests (e.g., ANOVA with post-hoc Tukey). Replicate findings in orthogonal assays (e.g., Western blot vs. ELISA) .

Q. What strategies are effective for elucidating this compound’s metabolic pathways in vivo?

- Methodological Answer : Combine LC-MS/MS metabolomics with isotopic labeling (e.g., ¹⁴C-Butanimidamide). Use hepatocyte or microsomal incubation models to identify phase I/II metabolites. For in vivo studies, employ pharmacokinetic sampling (plasma, urine) at timed intervals. Data analysis should include pathway enrichment tools (e.g., MetaboAnalyst) and account for interspecies differences .

Q. Data Analysis and Contradiction Management

Q. How can researchers statistically reconcile conflicting spectroscopic data for this compound’s tautomeric forms?

- Methodological Answer : Perform multivariate analysis (e.g., PCA) on NMR chemical shifts across solvents (DMSO, CDCl₃). Use density functional theory (DFT) simulations to predict tautomer stability. Report confidence intervals for experimental vs. computational data and apply Bayesian statistics to weigh evidence for dominant forms .

Q. What frameworks guide the prioritization of conflicting hypotheses about this compound’s mechanism of action?

- Methodological Answer : Apply abductive reasoning:

Rank hypotheses by predictive power (e.g., docking scores vs. experimental IC50).

Design decisive experiments (e.g., site-directed mutagenesis of suspected enzyme binding pockets).

Use falsification criteria (e.g., if mutation abolishes inhibition, the hypothesis is supported) .

Q. Experimental Design and Reporting Standards

Q. What are the best practices for documenting this compound’s synthetic procedures to ensure reproducibility?

- Methodological Answer : Follow the "MIChI" (Minimum Information for Chemical Synthesis) guidelines:

- Specify reagent grades, equipment calibration (e.g., stirrer RPM), and reaction monitoring (TLC Rf values).

- Include raw data (e.g., NMR spectra) in supplementary materials and detail purification steps (e.g., column chromatography gradients) .

Properties

IUPAC Name |

butanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c1-2-3-4(5)6/h2-3H2,1H3,(H3,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXKUYBRRTKRGME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274604 | |

| Record name | Butanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107-90-4 | |

| Record name | Butanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanimidamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56360 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTYRAMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSB7V5A6Z6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.